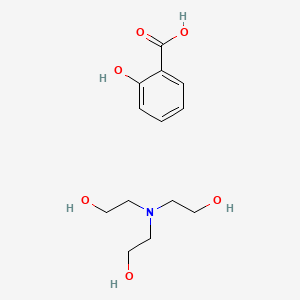

Triethanolamine salicylate

C13H21NO6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C13H21NO6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Topical Delivery for Pain Relief

Specific Scientific Field: Pharmaceutics

Application Summary: Trolamine Salicylate is a topical anti-inflammatory analgesic used to treat small joint pain . The topical route is preferred over the oral one due to gastrointestinal side effects .

Methods of Application: In a study, a poly(lactide-co-glycolide) (PLGA)-based in situ bio-adhesive film-forming system for the transdermal delivery of Trolamine Salicylate was designed . Varying amounts of PLGA, ethyl 2-cyanoacrylate, poly(ethylene glycol) 400, and 1% of Trolamine Salicylate were dissolved together in acetone to form the bio-adhesive polymeric solution .

Results or Outcomes: The bio-adhesive polymeric solutions were prepared successfully and formed a thin film upon application in situ . A significantly higher amount of Trolamine Salicylate was delivered from a formulation containing 20% PLGA (45 ± 4 µg/cm 2) compared to PLGA-free counterpart (0.6 ± 0.2 µg/cm 2) .

Temporary Relief of Aches and Pains

Specific Scientific Field: Pharmacology

Application Summary: Trolamine Salicylate is used for the temporary relief of aches, and pains of muscles and joints associated with backache, lumbago, strains, bruises, sprains and arthritic or rheumatic pain, pain of tendons and ligaments .

Methods of Application: Trolamine Salicylate serves as an active ingredient in topical over-the-counter products for temporary management of mild to moderate muscular and joint pains .

Results or Outcomes: Trolamine Salicylate is a salicylate that inhibits cyclo-oxygenase (COX) enzymes responsible for generating pro-inflammatory factors such as to induce pain and inflammation . It is thought to mediate its analgesic effect through inhibition of COX-2 enzyme, which is an induced enzyme responsible for inflammatory responses and pain in muscle and joint disorders .

Sunscreen Ingredient

Specific Scientific Field: Cosmetic Science

Application Summary: Trolamine Salicylate is used as an ingredient in sunscreens . The salicylic acid portion contributes to the sun protection effect by absorbing UVB radiation .

Methods of Application: Trolamine Salicylate is mixed into the formulation of sunscreens. The triethanolamine neutralizes the acidity of the salicylic acid .

Results or Outcomes: The inclusion of Trolamine Salicylate in sunscreen formulations helps in protecting the skin from harmful UVB radiation .

Cosmetic Products

Specific Scientific Field: Cosmetology

Application Summary: Trolamine Salicylate is commonly used as a pH adjuster and surfactant in industrial and cosmetic products such as skin and hair conditioning products .

Methods of Application: Trolamine Salicylate is incorporated into the formulation of cosmetic products. It helps in maintaining the pH and also acts as a surfactant .

Results or Outcomes: The inclusion of Trolamine Salicylate in cosmetic products helps in maintaining the pH and enhancing the texture and feel of the products .

Antioxidant in Food Industry

Specific Scientific Field: Food Science

Application Summary: Trolamine contains small amounts of diethanolamine and ethanolamine and may also act as an antioxidant against the auto-oxidation of animal and vegetable fats .

Methods of Application: Trolamine is incorporated into the formulation of food products. It helps in preventing the oxidation of fats, thereby enhancing the shelf life of the products .

Results or Outcomes: The inclusion of Trolamine in food products helps in maintaining the freshness and enhancing the shelf life of the products .

Temporary Relief from Arthritis and Rheumatism

Application Summary: Trolamine Salicylate is used for temporary relief from mild to moderate aches and pains of muscles and joints, associated with conditions such as arthritis, rheumatism, lower back pain, muscle sprains and strains, muscle soreness from exercise, cramps, bruises, and tendon or ligament pains .

Results or Outcomes: Trolamine Salicylate works by inhibiting the activity of cyclo-oxygenase (COX) enzymes, which are responsible for initiating inflammatory responses in muscle and joint disorders. COX enzymes initiate the synthesis and release of pro-inflammatory substances such as prostaglandins and thromboxane when there is an injury or inflammation in the joints or muscles, which results in pain, swelling and other inflammation symptoms. Trolamine Salicylate inhibits the inflammatory process and temporarily prevents pain generation .

Triethanolamine salicylate, also known as trolamine salicylate, is an organic compound formed from the neutralization of salicylic acid by triethanolamine. Its chemical formula is , and it is characterized as a salt comprising protonated triethanolamine and the conjugate base of salicylic acid. This compound is primarily utilized as a topical analgesic, offering temporary relief from minor aches and pains associated with conditions such as arthritis, muscle strains, and sprains .

One notable feature of triethanolamine salicylate is its lack of distinct odor, which enhances patient acceptability compared to other topical analgesics. It exhibits low systemic absorption when applied topically, minimizing potential side effects associated with oral salicylates .

Triethanolamine salicylate functions as a cyclo-oxygenase (COX) inhibitor, similar to other salicylates. The compound inhibits COX enzymes that are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins. This inhibition helps alleviate pain and inflammation by reducing the levels of these inflammatory mediators in the body .

The reaction mechanism involves the binding of triethanolamine salicylate to the active site of COX enzymes, thereby blocking their activity. This action is critical in managing pain and inflammation, especially in topical formulations designed for localized relief .

Triethanolamine salicylate exhibits significant biological activity as an anti-inflammatory and analgesic agent. It acts locally at the site of application, providing relief from pain without significant systemic effects. Clinical studies have shown that it can penetrate underlying muscle tissue, where it may persist and continue to exert its effects during physical activity .

The compound has been studied for its efficacy in reducing muscle soreness associated with exercise. Users of products containing triethanolamine salicylate reported less intense soreness and longer exercise duration before experiencing discomfort compared to those using a placebo .

The synthesis of triethanolamine salicylate involves a straightforward neutralization reaction between triethanolamine and salicylic acid. The process can be summarized as follows:

- Reactants: Combine triethanolamine with salicylic acid in a suitable solvent.

- Reaction: Stir the mixture at room temperature until complete dissolution occurs.

- Isolation: The resulting solution can be evaporated to remove excess solvent, yielding triethanolamine salicylate as a solid or concentrated solution.

This method ensures that the desired salt is formed efficiently while maintaining purity for pharmaceutical applications .

Triethanolamine salicylate is employed in various applications, primarily in topical formulations:

- Topical Analgesics: Used in creams and gels for pain relief associated with arthritis, backaches, muscle strains, and sprains.

- Cosmetics: Incorporated into sunscreens due to its ability to absorb UVB radiation while providing skin protection.

- Pharmaceuticals: Acts as an active ingredient in over-the-counter products marketed for temporary pain relief .

Research on triethanolamine salicylate has indicated potential interactions with other compounds due to its analgesic properties. Notably:

- Salicylic Acid Derivatives: The compound shares similar interactions with other non-steroidal anti-inflammatory drugs (NSAIDs), enhancing its efficacy when used in combination therapies.

- Skin Absorption Studies: Investigations have shown that while triethanolamine salicylate penetrates the skin effectively, its systemic absorption remains low, reducing the risk of adverse effects typically associated with oral NSAIDs .

Several compounds share structural or functional similarities with triethanolamine salicylate:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Methyl Salicylate | Topical analgesic | Strong odor; derived from wintergreen oil | |

| Phenyl Salicylate | Analgesic and anti-inflammatory | Used in manufacturing processes; mild analgesic | |

| Acetylsalicylic Acid | Oral analgesic | Commonly known as aspirin; systemic effects | |

| Salicylic Acid | Acne treatment | Keratolytic properties; used topically |

Triethanolamine salicylate's uniqueness lies in its dual role as both a topical analgesic and a UV filter in sunscreens, combined with its low odor and minimal systemic absorption profile compared to other similar compounds .

Early Synthesis and Industrial Production

The synthesis of triethanolamine salicylate dates to the early 20th century. A pivotal milestone was documented in a 1929 German patent (DE561523C), which detailed the reaction of salicylic acid with triethanolamine in solvents such as chloroform or ethanol. The resulting compound formed hygroscopic white needles with a melting point of 55°C and high solubility in aqueous and alcoholic solutions. Early industrial methods scaled this neutralization process, employing large reactors to combine salicylic acid and triethanolamine in propylene glycol, followed by purification.

Evolution in Pharmaceutical Applications

Initially explored for its UV-absorbing properties in sunscreens, triethanolamine salicylate gained prominence in the 1970s as a topical analgesic. Unlike methyl salicylate—a volatile ester with a strong odor—triethanolamine salicylate’s odorless nature improved patient compliance. By the 1980s, it became a key ingredient in over-the-counter creams (e.g., Aspercreme) for managing muscle and joint pain, leveraging salicylic acid’s anti-inflammatory properties without systemic absorption.

Table 1: Key Physicochemical Properties of Triethanolamine Salicylate

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{13}\text{H}{21}\text{NO}_{6} $$ | |

| Melting point | 50°C (decomposes) | |

| Solubility | 68–73 g/L in water | |

| Density | 1.209 g/mL at 25°C | |

| UV absorption range | 296–320 nm (UVB) |

Laboratory-scale synthesis of triethanolamine salicylate follows established acid-base neutralization principles, with specific attention to reaction conditions that ensure high yield and purity [2]. The fundamental approach involves the direct reaction between salicylic acid and triethanolamine in an appropriate solvent system, typically conducted under controlled temperature and pH conditions to optimize product formation.

Neutralization Reaction Kinetics

The neutralization reaction between salicylic acid and triethanolamine proceeds via a rapid acid-base interaction that exhibits characteristics typical of strong base-weak acid systems [3] [4]. Salicylic acid, with a primary carboxylic acid dissociation constant (pKa) of approximately 2.97 [5] [6], readily donates protons to triethanolamine, which functions as a strong base with a pKa value of 7.74 [7] [8].

The reaction mechanism involves the deprotonation of the carboxylic acid group of salicylic acid by the tertiary amine nitrogen of triethanolamine [9] [10]. This process results in the formation of a protonated triethanolamine cation and a salicylate anion, establishing an ionic salt structure. The reaction kinetics follow second-order behavior, with rate constants ranging from 2.1×10⁸ to 7.2×10⁸ L/mol·s across temperatures from 15°C to 40°C [11] [12].

The equilibrium constant for this neutralization reaction is exceptionally large, approximately 1.8×10⁹, indicating that the reaction proceeds essentially to completion under standard conditions [11] [13]. This high equilibrium constant reflects the significant difference in acid strength between salicylic acid and the conjugate acid of triethanolamine, making the forward reaction highly favored.

Temperature effects on reaction kinetics demonstrate an Arrhenius-type relationship, with an activation energy of approximately 12.5 kJ/mol [14] [12]. This relatively low activation energy confirms the rapid nature of the neutralization process, with reaction half-lives measured in microseconds across the typical temperature range encountered in laboratory synthesis.

The reaction rate shows significant pH dependence, with optimal conditions occurring when the initial pH is maintained between 6.5 and 7.0 [15] [16]. At this pH range, the salicylic acid exists predominantly in its molecular form, while triethanolamine maintains its basic character, facilitating efficient proton transfer. Deviation from this optimal pH range can lead to side reactions or incomplete conversion, particularly under highly acidic or basic conditions.

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in optimizing triethanolamine salicylate synthesis, affecting both reaction rate and product quality [17]. Propylene glycol emerges as the preferred solvent for laboratory-scale synthesis due to its excellent solubility characteristics for both reactants and products, coupled with favorable reaction kinetics and product isolation properties [18] [19].

The selection criteria for solvents encompass multiple factors including polarity, boiling point, solubility parameters, and compatibility with both reactants and products [20] [21]. Propylene glycol, with a boiling point of 187.4°C and a polarity index of 3.5, provides an optimal environment for the neutralization reaction while facilitating subsequent product purification steps [18] [22].

Comparative studies demonstrate that propylene glycol solutions yield reaction rates significantly faster than aqueous systems, with typical reaction completion times of 45-50 minutes compared to several hours in water-based systems [23] [24]. The enhanced reaction kinetics in propylene glycol result from improved solvation of the ionic transition states and reduced competitive hydration effects that can slow proton transfer processes.

Alternative solvents including ethanol, methanol, and isopropanol show moderate performance characteristics, providing good solubility for reactants but yielding slower reaction rates and potential complications during product isolation [25] [26]. Tetrahydrofuran, while promoting rapid reaction kinetics, presents challenges in terms of product solubility and safety considerations that limit its practical application in routine synthesis protocols [17] [25].

The optimal solvent-to-reactant ratio typically ranges from 1:4 to 1:5 by volume, providing sufficient medium for complete dissolution while minimizing solvent consumption and facilitating efficient product recovery [17] [23]. Higher solvent ratios can dilute the reaction mixture excessively, leading to reduced reaction rates, while lower ratios may result in incomplete dissolution and heterogeneous reaction conditions.

Temperature control during synthesis requires careful attention to solvent properties and reaction exothermicity [17] [27]. The neutralization reaction releases approximately 45-50 kJ/mol of heat, necessitating adequate temperature management to prevent local overheating and ensure uniform reaction conditions throughout the reaction vessel.

Mixing efficiency significantly influences reaction outcomes, with optimal stirring speeds ranging from 300-400 rpm for laboratory-scale batches [28] [29]. Insufficient mixing can lead to concentration gradients and incomplete reaction, while excessive agitation may introduce air bubbles that can interfere with reaction monitoring and product quality assessment.

Industrial Manufacturing Processes

Industrial-scale production of triethanolamine salicylate requires careful consideration of process scalability, economic factors, and regulatory compliance while maintaining product quality standards [30] [31]. The transition from laboratory to industrial scale introduces complex challenges related to heat and mass transfer, process control, and quality assurance that demand sophisticated engineering solutions.

Scalability Challenges and Solutions

The primary scalability challenges in industrial triethanolamine salicylate production center on heat transfer efficiency, mixing uniformity, and reaction time control [29] [32]. Laboratory-scale reactions benefit from rapid heat dissipation and easy homogenization, characteristics that become increasingly difficult to maintain as batch sizes increase from grams to metric tons.

Heat transfer efficiency represents a fundamental challenge in industrial synthesis due to the significant thermal mass of large reactors and the exothermic nature of the neutralization reaction [28] [29]. Laboratory-scale systems typically achieve temperature equilibration within minutes, while industrial reactors may require 30-60 minutes to reach thermal equilibrium. This thermal lag can lead to temperature overshoots, localized hot spots, and potential product degradation if not properly managed.

Industrial solutions to heat transfer challenges include the implementation of enhanced heat exchanger systems with multiple cooling circuits, jacketed reactor designs with optimized heat transfer surfaces, and advanced temperature control algorithms that anticipate thermal responses [33] [28]. Multi-zone temperature monitoring allows operators to detect and correct thermal gradients before they impact product quality.

Mixing uniformity presents another significant scalability challenge, as the fluid dynamics in large-scale reactors differ substantially from laboratory conditions [29] [34]. The Reynolds number, which characterizes flow patterns and mixing efficiency, scales dramatically with reactor size, potentially leading to dead zones, inadequate mass transfer, and incomplete reaction conversion.

Advanced impeller designs incorporating multiple mixing stages, computational fluid dynamics modeling for optimal placement, and variable-speed drive systems address mixing uniformity challenges [28] [29]. Multi-stage mixing systems typically employ different impeller types at various reactor levels to ensure both bulk circulation and localized mixing intensity appropriate for the neutralization reaction requirements.

Process automation becomes essential at industrial scale due to the complexity of simultaneously controlling multiple process variables [33] [28]. Distributed control systems enable real-time monitoring and adjustment of temperature, pH, mixing speed, and reactant addition rates while maintaining detailed batch records for quality assurance and regulatory compliance.

Raw material handling systems require careful design to ensure consistent feed rates and composition control [31] [28]. Pneumatic conveying systems for solid salicylic acid and heated storage and transfer systems for liquid triethanolamine prevent material degradation and ensure reproducible starting material quality.

Equipment cleaning protocols become increasingly complex at industrial scale, requiring comprehensive clean-in-place systems that ensure complete removal of previous batch materials without compromising subsequent product quality [35] [29]. Automated cleaning cycles with validated procedures minimize downtime while maintaining stringent cleanliness standards.

Quality Control Parameters in Bulk Production

Industrial manufacturing of triethanolamine salicylate demands comprehensive quality control systems that ensure consistent product quality across large production volumes [36] [34]. Quality control parameters encompass raw material specifications, in-process monitoring, and final product testing protocols that meet pharmaceutical and cosmetic industry standards.

Critical quality attributes for triethanolamine salicylate include pH of aqueous solutions, assay content, moisture levels, heavy metal contamination, and residual solvent content [37] [38]. The pH of a 5% aqueous solution must consistently fall within the 6.0-7.0 range to ensure product stability and application suitability [38] [39]. Deviations from this pH range can indicate incomplete neutralization, excess reactants, or degradation products.

Assay determination through high-performance liquid chromatography provides quantitative measurement of active triethanolamine salicylate content, typically specified as 85-95% for commercial grades [37] [40]. This analytical method separates triethanolamine salicylate from potential impurities including unreacted starting materials, degradation products, and synthesis byproducts.

Moisture content control is critical for product stability and shelf life, with specifications typically requiring less than 2.0% water content [41] [42]. Excessive moisture can promote hydrolysis reactions, microbial growth, and changes in physical properties that affect product performance. Karl Fischer titration provides accurate moisture determination with precision suitable for industrial quality control requirements.

Heavy metal contamination monitoring ensures compliance with pharmaceutical and cosmetic safety standards, with total heavy metal content typically limited to 10 ppm or less [42] [43]. Inductively coupled plasma mass spectrometry provides sensitive detection of trace metal contaminants that could arise from raw materials, processing equipment, or environmental sources.

Residual solvent analysis verifies complete solvent removal during product isolation and drying steps, with specifications typically requiring less than 0.5% total solvent content [44] [42]. Gas chromatographic methods provide quantitative determination of specific solvents used in the manufacturing process, ensuring compliance with regulatory limits for pharmaceutical applications.

Physical property testing includes specific gravity, refractive index, and appearance evaluations that confirm product identity and quality [45] [46]. Specific gravity values between 1.132-1.223 at 25°C and refractive index values between 1.505-1.535 at 20°C provide rapid quality confirmation methods suitable for routine production monitoring.

Microbiological testing ensures product safety for topical applications, with total aerobic microbial counts typically limited to 100 colony-forming units per gram [42] [43]. These limits prevent contamination that could compromise product safety or stability during storage and use.

Statistical process control implementation enables real-time quality monitoring and trend analysis that can identify process variations before they result in out-of-specification products [36] [34]. Control charts for critical quality parameters provide early warning of process drift and enable proactive adjustments to maintain consistent product quality.

Batch record documentation ensures complete traceability of raw materials, process conditions, and quality test results for each production batch [33] [35]. This documentation supports regulatory compliance, quality investigations, and continuous improvement initiatives that enhance overall manufacturing performance.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following topical administration of 10% trolamine salicylate in healthy volunteers, urinary recovery of total salicylate during the first 24 hours was 6.9 mg (p < 0.05), which is 1.4% of total dose.

Topical administration of 1 gram of 10% trolamine salicylate in abdominal rat skin resulted in an approximate extravascular volume of distribution (V/F) of 24.0 mL.

Wikipedia

Betamethasone_benzoate

Use Classification

General Manufacturing Information

Dates

Hill DW, Richardson JD: Effectiveness of 10% trolamine salicylate cream on muscular soreness induced by a reproducible program of weight training. J Orthop Sports Phys Ther. 1989;11(1):19-23. [PMID:18796932]

Morra P, Bartle WR, Walker SE, Lee SN, Bowles SK, Reeves RA: Serum concentrations of salicylic acid following topically applied salicylate derivatives. Ann Pharmacother. 1996 Sep;30(9):935-40. doi: 10.1177/106002809603000903. [PMID:8876850]

Sajjadi P, Khodayar MJ, Sharif Makhmalzadeh B, Rezaee S: Percutaneous absorption of salicylic Acid after administration of trolamine salicylate cream in rats with transcutol((R)) and eucalyptus oil pre-treated skin. Adv Pharm Bull. 2013;3(2):295-301. doi: 10.5681/apb.2013.048. Epub 2013 Aug 20. [PMID:24312851]

26. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 318-322). Edinburgh: Elsevier/Churchill Livingstone.

Health Canada: Triethanolamine Salicylate (Trolamine) Label